Heptyl stearate
CAS No.: 24466-84-0
Cat. No.: VC3765520
Molecular Formula: C25H50O2
Molecular Weight: 382.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24466-84-0 |
|---|---|
| Molecular Formula | C25H50O2 |
| Molecular Weight | 382.7 g/mol |
| IUPAC Name | heptyl octadecanoate |
| Standard InChI | InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 |
| Standard InChI Key | HIKYVKDNGAULJV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC |
Introduction
Basic Chemical Information
Chemical Identity and Nomenclature
Heptyl stearate is a fatty acid ester with the molecular formula C25H50O2 and a molecular weight of 382.7 g/mol. This compound is also known by several synonyms including heptyl octadecanoate and octadecanoic acid, heptyl ester . The compound was first documented in the PubChem database in 2005, with modifications to its entry continuing through 2025 . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is heptyl octadecanoate, indicating its composition of an 18-carbon fatty acid (stearic acid) esterified with a 7-carbon alcohol (heptyl alcohol) .
Structural Characteristics
Heptyl stearate features a linear carbon chain structure with an ester functional group connecting the stearic acid portion to the heptyl alcohol portion. The compound's chemical structure can be represented by the following identifiers:
| Structural Identifier | Value |
|---|---|
| InChI | InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 |
| InChIKey | HIKYVKDNGAULJV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC |
The ester linkage provides the key functional group in this molecule, consisting of a carbonyl group connected to an oxygen atom, which is further bonded to the heptyl chain .
Physical and Chemical Properties
Computed Properties
The physical and chemical properties of heptyl stearate significantly influence its behavior in various applications and environments. Table 1 presents the key computed properties of this compound.
Table 1: Computed Physical and Chemical Properties of Heptyl Stearate
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 382.7 g/mol | Computed by PubChem 2.2 (2021.10.14) |
| XLogP3-AA | 11.4 | Computed by XLogP3 3.0 (2021.10.14) |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 (2021.10.14) |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 (2021.10.14) |
| Rotatable Bond Count | 23 | Computed by Cactvs 3.4.8.18 (2021.10.14) |
| Exact Mass | 382.381080833 Da | Computed by PubChem 2.2 (2021.10.14) |
The high XLogP3-AA value of 11.4 indicates that heptyl stearate is extremely lipophilic and has very low water solubility . With zero hydrogen bond donors and two hydrogen bond acceptors, the compound has limited capacity for hydrogen bonding, which further explains its hydrophobic nature . The 23 rotatable bonds point to high molecular flexibility, which impacts its physical state and interactions with other molecules .
Structural Flexibility and Conformational Analysis
Heptyl stearate exhibits considerable molecular flexibility due to its long hydrocarbon chains. This flexibility is reflected in PubChem's notation that "conformer generation is disallowed since too flexible" . The high number of rotatable bonds (23) contributes to this flexibility, allowing the molecule to adopt numerous conformations in solution and affecting its interactions with other molecules and biological systems.
Spectral Characteristics
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) data for heptyl stearate is available in the NIST library (number 405215). The mass spectrum shows 151 total peaks with the most intense peaks at m/z values of 57 (top peak), 98 (second highest), and 285 (third highest) . These fragmentation patterns are characteristic of long-chain fatty acid esters, with the m/z 57 likely representing a common alkyl fragment.
Identification and Regulatory Information
Registry Numbers and Identifiers
For regulatory, commercial, and research purposes, heptyl stearate is associated with various identifiers as listed in Table 2.
Table 2: Registry Numbers and Identifiers for Heptyl Stearate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 24466-84-0 |
| European Community (EC) Number | 246-277-3 |
| UNII | DE9JSG5R7U |
| DSSTox Substance ID | DTXSID20179227 |
| Nikkaji Number | J287.263C |
| NSC Number | 152073 |
| Wikidata | Q83049728 |
These identifiers serve important functions in chemical regulation, commerce, and database cross-referencing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume